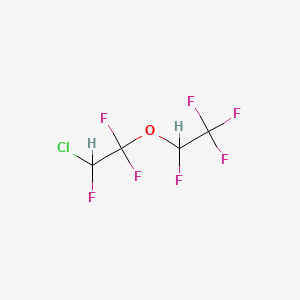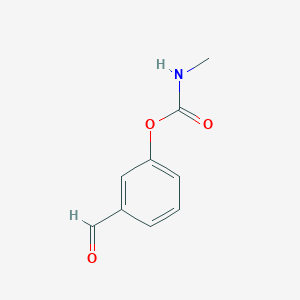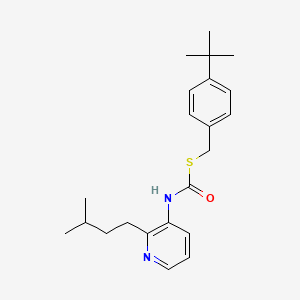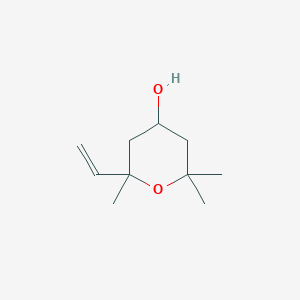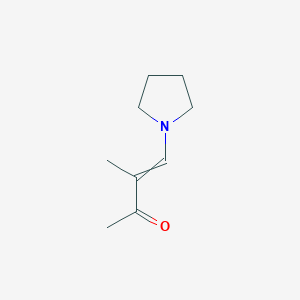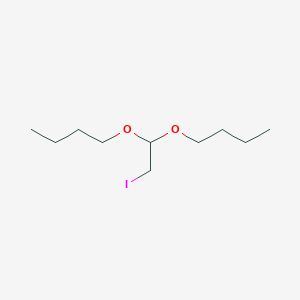![molecular formula C17H15ClO5 B14647146 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid CAS No. 52160-84-6](/img/structure/B14647146.png)
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid is an organic compound with the molecular formula C14H13ClO4. It is a derivative of benzoic acid and contains a chlorophenoxy group, which is known for its applications in various chemical and biological fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid typically involves the esterification of benzoic acid with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the chlorophenoxy group.
Aplicaciones Científicas De Investigación
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)benzoic acid: Similar structure but lacks the 2-methylpropanoyl group.
2-(4-Chlorophenoxy)-2-methylpropanoic acid: Similar structure but lacks the benzoic acid moiety.
(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but has an acetic acid moiety instead of benzoic acid.
Uniqueness
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid is unique due to its combination of a benzoic acid moiety with a chlorophenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
52160-84-6 |
|---|---|
Fórmula molecular |
C17H15ClO5 |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15ClO5/c1-17(2,23-12-9-7-11(18)8-10-12)16(21)22-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
IUARHVXKYGPXEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC1=CC=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
